molecular formula C8H9NO4 B2920350 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid CAS No. 2094856-03-6

2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid

Cat. No.: B2920350
CAS No.: 2094856-03-6
M. Wt: 183.163
InChI Key: AQOUKZUJYJAOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid is a versatile small molecule scaffold with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is characterized by its pyridine ring structure, which is a common motif in many biologically active molecules.

Chemical Reactions Analysis

2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-7-3-6(1-2-9-7)4-13-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOUKZUJYJAOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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